molecular formula C34H32O5 B15148440 2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)

2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)

Cat. No.: B15148440
M. Wt: 520.6 g/mol
InChI Key: XVYVGLZHZJTCIY-UHFFFAOYSA-N
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Description

2,2’-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione) is a complex organic compound characterized by its unique structure, which includes a phenylmethanediyl group linked to two cyclohexane-1,3-dione units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione) typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(prop-2-en-1-yloxy)benzaldehyde with cyclohexane-1,3-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethanediyl group, using reagents such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2’-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

2,2’-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione) is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C34H32O5

Molecular Weight

520.6 g/mol

IUPAC Name

2-[(2,6-dioxo-4-phenylcyclohexyl)-(4-prop-2-enoxyphenyl)methyl]-5-phenylcyclohexane-1,3-dione

InChI

InChI=1S/C34H32O5/c1-2-17-39-27-15-13-24(14-16-27)32(33-28(35)18-25(19-29(33)36)22-9-5-3-6-10-22)34-30(37)20-26(21-31(34)38)23-11-7-4-8-12-23/h2-16,25-26,32-34H,1,17-21H2

InChI Key

XVYVGLZHZJTCIY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)C3=CC=CC=C3)C4C(=O)CC(CC4=O)C5=CC=CC=C5

Origin of Product

United States

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